molecular formula C13H16FNO5S B6972277 3-Fluoro-4-(oxan-2-ylmethylsulfonylamino)benzoic acid

3-Fluoro-4-(oxan-2-ylmethylsulfonylamino)benzoic acid

Cat. No.: B6972277
M. Wt: 317.34 g/mol
InChI Key: SDTLVCIJYNUOLQ-UHFFFAOYSA-N
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Description

3-Fluoro-4-(oxan-2-ylmethylsulfonylamino)benzoic acid is a fluorinated benzoic acid derivative This compound is characterized by the presence of a fluorine atom, an oxan-2-ylmethylsulfonylamino group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(oxan-2-ylmethylsulfonylamino)benzoic acid typically involves multi-step organic reactions. One common method includes the introduction of the fluorine atom via electrophilic fluorination, followed by the formation of the oxan-2-ylmethylsulfonylamino group through nucleophilic substitution reactions. The benzoic acid moiety is often introduced via carboxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(oxan-2-ylmethylsulfonylamino)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic aromatic substitution reactions are common due to the presence of the fluorine atom.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-4-(oxan-2-ylmethylsulfonylamino)benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(oxan-2-ylmethylsulfonylamino)benzoic acid involves interactions with specific molecular targets. The fluorine atom enhances the compound’s ability to participate in nucleophilic aromatic substitution reactions, while the oxan-2-ylmethylsulfonylamino group can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-methoxybenzoic acid: Another fluorinated benzoic acid derivative with a methoxy group instead of the oxan-2-ylmethylsulfonylamino group.

    3-Fluoro-4-methylsulfonylbenzoic acid: Similar structure but with a methylsulfonyl group instead of the oxan-2-ylmethylsulfonylamino group.

Uniqueness

3-Fluoro-4-(oxan-2-ylmethylsulfonylamino)benzoic acid is unique due to the presence of the oxan-2-ylmethylsulfonylamino group, which imparts distinct chemical properties and potential applications. This functional group can enhance the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-fluoro-4-(oxan-2-ylmethylsulfonylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO5S/c14-11-7-9(13(16)17)4-5-12(11)15-21(18,19)8-10-3-1-2-6-20-10/h4-5,7,10,15H,1-3,6,8H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDTLVCIJYNUOLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CS(=O)(=O)NC2=C(C=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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